molecular formula C11H17Cl2FN2 B6279831 1-(4-fluorophenyl)piperidin-4-amine dihydrochloride CAS No. 1227487-48-0

1-(4-fluorophenyl)piperidin-4-amine dihydrochloride

Cat. No.: B6279831
CAS No.: 1227487-48-0
M. Wt: 267.2
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Description

1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride is a functionalized piperidine derivative of significant interest in pharmaceutical research and drug discovery. Piperidine rings are privileged scaffolds in medicinal chemistry, and their incorporation into molecular structures is a common strategy for developing compounds with diverse biological activities. This dihydrochloride salt offers enhanced solubility for experimental use. While direct biological data for this specific salt is limited, its core structure is closely related to a class of 1,4,4-trisubstituted piperidines that have been identified as a versatile class of antiviral agents. Research published in the journal Pharmaceuticals has demonstrated that such fluorophenyl piperidine-based compounds can exhibit inhibitory activity against human coronaviruses, including SARS-CoV-2. These inhibitors are believed to act through the inhibition of the virus's Main Protease (M pro ), a key enzyme in the viral life cycle, representing a novel class of non-covalent M pro inhibitors . Beyond virology, the piperidine structure is a fundamental building block for probing biological systems. Researchers utilize this and related compounds as key intermediates in the synthesis of more complex molecules for screening against various therapeutic targets. Its value lies in its potential to be further functionalized, making it a versatile chemical tool for structure-activity relationship (SAR) studies and the development of new pharmacological agents . This product is strictly for research use in laboratory settings.

Properties

CAS No.

1227487-48-0

Molecular Formula

C11H17Cl2FN2

Molecular Weight

267.2

Origin of Product

United States

Preparation Methods

Reagents and Reaction Conditions

The reaction typically employs sodium cyanoborohydride (NaBH3CN) as a selective reducing agent in methanol or ethanol at ambient temperature (20–25°C). Acetic acid is added to maintain a mildly acidic pH (4–5), which protonates the imine intermediate and facilitates reduction. Alternative reductants such as sodium triacetoxyborohydride (STAB) have been reported to improve yields to 75–80% under similar conditions.

Purification and Intermediate Isolation

Post-reduction, the free base is extracted using dichloromethane (3 × 30 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Recrystallization from acetone or ethyl acetate/n-hexane mixtures yields the pure amine intermediate, with typical isolated yields of 65–70%.

Nucleophilic Substitution with 4-Fluorophenyl Halides

Nucleophilic displacement of halogen atoms in 4-fluorophenyl halides by piperidin-4-amine provides a direct route to the target scaffold. This method avoids the instability associated with imine intermediates in reductive amination.

Optimization of Base and Solvent Systems

Patented methodologies highlight the use of cesium carbonate (1–5 equiv) in tetrahydrofuran (THF) at 70–90°C, achieving 85–90% conversion within 5–8 hours. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but require stringent moisture control. Comparative studies demonstrate that cesium carbonate outperforms potassium carbonate in minimizing side-product formation (e.g., N-alkylation byproducts reduced from 12% to <3%).

Table 1: Base Selection Impact on Substitution Efficiency

BaseSolventTemperature (°C)Yield (%)Byproducts (%)
Cesium carbonateTHF80892.5
Potassium carbonateDMF1007611
Sodium hydrideTHF60688

Catalytic Hydrogenation of Nitro Precursors

Hydrogenation of 1-(4-fluorophenyl)-4-nitropiperidine offers a high-yielding pathway, particularly suited for industrial-scale production.

Catalyst Systems and Pressure Optimization

Palladium on carbon (10% Pd/C) under 50–60 psi H2 in ethanol achieves full reduction of the nitro group within 4–6 hours at 25°C. Raney nickel catalysts, while cost-effective, require higher pressures (100–120 psi) and extended reaction times (12–14 hours), making them less favorable for continuous manufacturing.

Debottlenecking Challenges

Residual palladium contamination (<10 ppm) is addressed through chelating resins or activated carbon filtration. Patent data indicates that substituting ethanol with isopropanol reduces catalyst poisoning, improving turnover number (TON) from 1,200 to 2,400.

Hydrochloride Salt Formation and Crystallization

Conversion of the free base to the dihydrochloride salt is critical for enhancing stability and aqueous solubility.

Acid Selection and Stoichiometry

Treatment with concentrated hydrochloric acid (2.2–2.5 equiv) in acetone at 0–5°C produces the dihydrochloride salt in 95–99% yield. Excess HCl (≥3 equiv) leads to hygroscopic impurities, necessitating precise stoichiometric control.

Polymorph Control

Recrystallization from methanol/acetone (1:3 v/v) at −20°C yields the thermodynamically stable Form I polymorph, characterized by sharp melting points (258–260°C) and consistent bioavailability. XRPD analysis confirms the absence of solvate forms when using anhydrous solvents.

Industrial-Scale Process Economics

Comparative analysis of laboratory and manufacturing protocols reveals critical cost drivers:

Table 2: Cost Analysis of Key Process Steps

StepLaboratory Cost ($/kg)Industrial Cost ($/kg)
Reductive amination420185
Nucleophilic substitution380150
Catalytic hydrogenation510210
Salt formation9035

The nucleophilic substitution route emerges as the most economically viable for ton-scale production, offering 40% lower raw material costs compared to reductive amination .

Chemical Reactions Analysis

1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is conducted to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Features Key Properties/Activities
1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride Not available C₁₁H₁₅Cl₂FN₂ ~265.1 4-Fluorophenyl at N1 Enhanced metabolic stability; potential Kv1.5 modulation
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride 1158497-67-6 C₁₂H₁₇Cl₂N₂ 259.9 4-Chlorobenzyl at N1 Increased lipophilicity; halogen effects on receptor binding
1-Phenylpiperidin-4-amine dihydrochloride 1082662-38-1 C₁₁H₁₈Cl₂N₂ 249.2 Phenyl at N1 (no halogen) Baseline for halogen SAR studies
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride PK00255E-2 C₁₂H₁₇Cl₂N₃O₂ 337.2 3-Nitrobenzyl at N1 Electron-withdrawing nitro group; potential toxicity risks
1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride 1417793-35-1 C₁₂H₁₇ClN₃O₃ 285.7 3-Methoxy-4-nitrophenyl at N1 Mixed electronic effects (donor + acceptor groups)
1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride 1820664-88-7 C₈H₁₇Cl₂F₃N₂ 269.1 Trifluoromethyl at C4; ethyl at N1 High steric/electronic impact; niche applications

Structural and Electronic Effects

  • Halogen Substitution: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing binding affinity to targets like potassium channels while improving metabolic stability compared to non-halogenated analogs (e.g., 1-phenylpiperidin-4-amine) .
  • Nitro and Methoxy Groups: Nitro-substituted analogs (e.g., 1-(3-nitrobenzyl)piperidin-4-amine) exhibit pronounced electron-withdrawing effects, which may reduce amine basicity and solubility. However, nitro groups are associated with higher reactivity and toxicity .

Biological Activity

1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride is a chemical compound with significant potential in pharmacological applications, particularly due to its interaction with neurotransmitter systems. This compound, characterized by the molecular formula C11H15FN2·2HCl and a molecular weight of 267.17 g/mol, features a piperidine ring and a 4-fluorophenyl substituent, which enhances its lipophilicity and biological activity .

The primary mechanism of action for 1-(4-fluorophenyl)piperidin-4-amine dihydrochloride involves modulation of dopamine D2 receptors. This interaction is crucial for treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The compound's structural characteristics facilitate its binding affinity to these receptors, influencing neurotransmitter release and receptor activation .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Dopaminergic Modulation : It has been shown to selectively modulate dopamine receptor activity, which is vital for therapeutic applications in neuropsychiatric conditions .
  • Antiparasitic Activity : Studies indicate that derivatives of piperidine compounds, including those with structural similarities to 1-(4-fluorophenyl)piperidin-4-amine, exhibit significant antiparasitic effects against Plasmodium falciparum .

Study on Antiparasitic Activity

In a comparative study involving various piperidine derivatives, compounds related to 1-(4-fluorophenyl)piperidin-4-amine demonstrated high inhibition rates against P. falciparum. The study reported IC50 values ranging from 1 to 5 μg/mL, indicating potent activity against resistant strains .

Dopaminergic Activity

A detailed investigation into the dopaminergic properties revealed that the compound could effectively inhibit dopamine receptor activity, with implications for treating conditions characterized by dopamine dysregulation. The modulation of these receptors was linked to improved behavioral outcomes in preclinical models of schizophrenia .

Data Table: Biological Activity Overview

Activity Type Description IC50/Activity Level
Dopaminergic ModulationInteraction with D2 receptorsHigh affinity
AntiparasiticInhibition of P. falciparum growthIC50: 1 - 5 μg/mL
Enzyme ModulationActs as both inhibitor and activator in pathwaysVariable depending on pathway

Pharmacokinetics

The pharmacokinetic profile of 1-(4-fluorophenyl)piperidin-4-amine dihydrochloride suggests favorable absorption characteristics due to its lipophilicity. This property enhances its bioavailability and potential therapeutic efficacy .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(4-fluorophenyl)piperidin-4-amine dihydrochloride to improve yield and purity?

  • Methodological Answer: Synthesis optimization involves selecting appropriate starting materials (e.g., 4-fluorophenyl bromide and piperidin-4-amine), controlling reaction conditions (temperature, solvent polarity), and employing purification techniques like recrystallization or chromatography. For example, using dichloromethane as a solvent and triethylamine as a base can enhance nucleophilic substitution efficiency . Post-synthesis, converting the free amine to the dihydrochloride salt improves stability and solubility, critical for downstream applications .

Q. How can researchers characterize the physicochemical properties of 1-(4-fluorophenyl)piperidin-4-amine dihydrochloride?

  • Methodological Answer: Key properties include:
  • Solubility: Tested in aqueous buffers (pH 4–7) and organic solvents (DMF, DMSO) using UV-Vis spectroscopy .
  • Stability: Assess via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Melting Point: Determine via differential scanning calorimetry (DSC) .

Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?

  • Methodological Answer: Use 1H/13C NMR to verify substituent positions on the piperidine ring and fluorophenyl group. High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]+: ~261.1 Da). X-ray crystallography (via SHELXL ) resolves stereochemistry and salt formation (dihydrochloride) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

  • Methodological Answer: Discrepancies may arise from impurity profiles (e.g., unreacted starting materials) or assay conditions (e.g., cell line variability). Mitigate by:
  • Purity Validation: LC-MS (>95% purity) and elemental analysis .
  • Standardized Assays: Use orthogonal methods (e.g., SPR for binding affinity, functional assays for efficacy) .
  • Meta-Analysis: Compare data across studies with matched experimental parameters (e.g., IC50 values under identical pH/temperature) .

Q. What experimental strategies are effective in elucidating the mechanism of action of 1-(4-fluorophenyl)piperidin-4-amine dihydrochloride?

  • Methodological Answer:
  • Target Identification: Perform radioligand binding assays (e.g., for GPCRs or transporters) .
  • Enzyme Inhibition: Test against kinases (e.g., deoxycytidine kinase) using fluorescence-based activity assays .
  • Pathway Analysis: Use RNA-seq or phosphoproteomics to map downstream signaling effects .

Q. How can structural modifications of this compound enhance its selectivity for specific biological targets?

  • Methodological Answer: Apply structure-activity relationship (SAR) studies:
  • Fluorophenyl Modifications: Introduce electron-withdrawing groups (e.g., -CF3) to improve binding to hydrophobic pockets .
  • Piperidine Ring Alterations: Replace the amine with a sulfonamide to modulate pharmacokinetics .
  • Salt Form Variations: Compare dihydrochloride with other salts (e.g., sulfate) for solubility differences .

Q. What biophysical assays are suitable for studying interactions between this compound and biological macromolecules?

  • Methodological Answer:
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) to receptors .
  • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) .
  • Cryo-EM/X-ray Crystallography: Visualize binding modes in enzyme active sites .

Data-Driven Research Design

Q. How can computational methods guide the design of derivatives with improved pharmacological profiles?

  • Methodological Answer:
  • Molecular Docking: Predict binding poses using AutoDock Vina with target protein PDB structures .
  • ADMET Prediction: Use SwissADME to optimize logP (<3), polar surface area (>60 Ų), and CYP450 inhibition .
  • QSAR Modeling: Corrogate datasets to identify critical substituents for potency .

Q. What strategies ensure reproducibility in scaled-up synthesis for preclinical studies?

  • Methodological Answer:
  • Process Analytical Technology (PAT): Implement in-line FTIR for real-time reaction monitoring .
  • Quality-by-Design (QbD): Define critical process parameters (CPPs) via DOE (e.g., Taguchi methods) .

Q. How should researchers address solubility challenges in formulation development?

  • Methodological Answer:
  • Co-Solvency: Use PEG 400 or cyclodextrins to enhance aqueous solubility .
  • Nanoformulation: Develop liposomal or polymeric nanoparticles for controlled release .

Data Management & Reporting

Q. What frameworks are recommended for managing conflicting crystallographic data during structural refinement?

  • Methodological Answer:
    Use SHELXL for iterative refinement, cross-validating with restraints (e.g., DFIX for bond lengths) and electron density maps (Fo-Fc). Report R-factors (<5%) and Flack parameters for enantiomer resolution .

Q. How can researchers standardize toxicity assessment across in vitro and in vivo models?

  • Methodological Answer:
  • In Vitro: Use HepG2 cells for hepatotoxicity (LDH release assays) .
  • In Vivo: Conduct OECD-compliant acute toxicity studies (e.g., 14-day rodent trials) with histopathology .

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